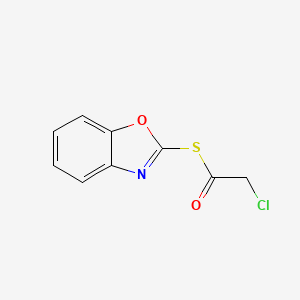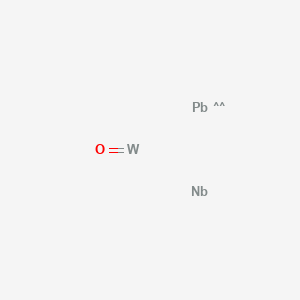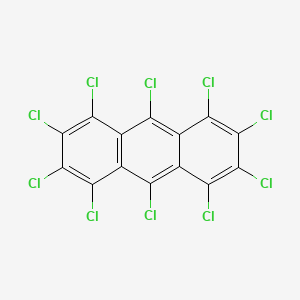
Decachloroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decachloroanthracene is a polycyclic aromatic hydrocarbon that has been fully chlorinated, resulting in a compound with the molecular formula C14Cl10
Preparation Methods
Synthetic Routes and Reaction Conditions: Decachloroanthracene can be synthesized through exhaustive chlorination of anthracene. One method involves treating anthracene with antimony pentachloride and iodine, although this method does not always achieve quantitative conversion . Another approach uses a reagent combination of sulfuryl chloride, aluminum chloride, and sulfur monochloride to achieve the desired chlorination .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Decachloroanthracene undergoes various chemical reactions, including:
Dehalogenation: This reaction involves the removal of chlorine atoms, often using reducing agents.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Dehalogenation: Common reagents include sodium in liquid ammonia or other strong reducing agents.
Substitution: Reagents such as organometallic compounds can be used to replace chlorine atoms with other groups.
Major Products:
Dehalogenation: Produces partially chlorinated anthracenes or anthracene itself.
Substitution: Results in the formation of various substituted anthracenes depending on the reagents used.
Scientific Research Applications
Decachloroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Materials Science: The compound is involved in the synthesis of polyynic carbon chains, which have unique electronic properties.
Environmental Science: It serves as a model compound for studying the behavior of chlorinated polycyclic aromatic hydrocarbons in the environment.
Mechanism of Action
The mechanism of action of decachloroanthracene primarily involves its interaction with other molecules through its chlorine atoms. These interactions can lead to various chemical transformations, such as dehalogenation or substitution, depending on the conditions and reagents used .
Comparison with Similar Compounds
Octachloroanthracene: Similar in structure but with fewer chlorine atoms.
Hexachloroanthracene: Another chlorinated derivative with six chlorine atoms.
Uniqueness: Decachloroanthracene is unique due to its complete chlorination, which imparts distinct chemical properties compared to its partially chlorinated counterparts. This complete chlorination makes it a valuable compound for studying the effects of full halogenation on polycyclic aromatic hydrocarbons .
Properties
CAS No. |
38469-17-9 |
|---|---|
Molecular Formula |
C14Cl10 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decachloroanthracene |
InChI |
InChI=1S/C14Cl10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20 |
InChI Key |
SFBPXZXPMUZLAG-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C3C(=C1Cl)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




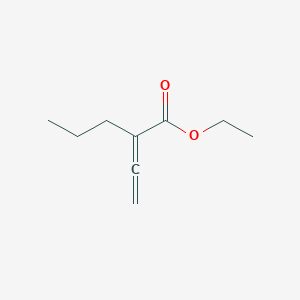
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
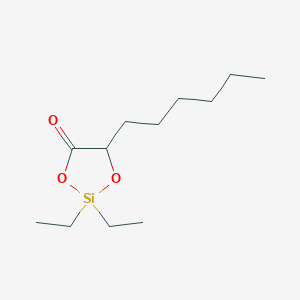
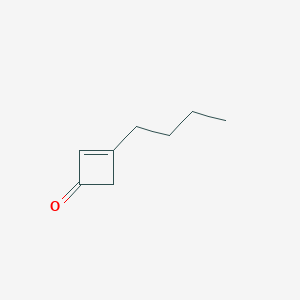
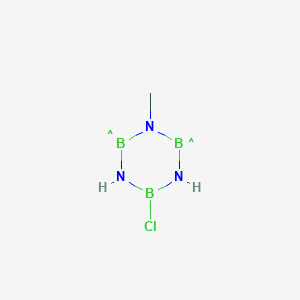
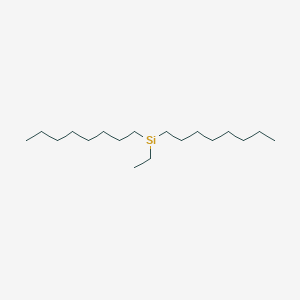



![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
